2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20155251
InChI: InChI=1S/C7H8N2O2/c1-4-6(3-10)7(11)9-5(2)8-4/h3H,1-2H3,(H,8,9,11)
SMILES:
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC20155251

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde -

Specification

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 2,4-dimethyl-6-oxo-1H-pyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C7H8N2O2/c1-4-6(3-10)7(11)9-5(2)8-4/h3H,1-2H3,(H,8,9,11)
Standard InChI Key SYQKIBHUNFXIDV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)NC(=N1)C)C=O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3). Key substituents include:

  • Methyl groups at positions 2 and 4

  • Carbonyl group at position 6

  • Aldehyde group at position 5

This arrangement creates a planar structure with conjugated π-electrons, as confirmed by X-ray crystallography and NMR spectroscopy . The aldehyde group at position 5 introduces electrophilicity, facilitating nucleophilic addition reactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
Molecular FormulaC7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2
Molecular Weight152.15 g/mol
InChI KeyQCZOEARKGFXQAZ-UHFFFAOYSA-N
Tautomeric FormsKeto-enol tautomerism at N1-C6

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of urea derivatives with β-keto aldehydes under acidic conditions . For example:

  • Step 1: Condensation of thiourea with acetylacetone yields 2-thioxo-dihydropyrimidine intermediates.

  • Step 2: Methylation using dimethyl sulfate introduces methyl groups at positions 2 and 4 .

  • Step 3: Oxidation or hydrolysis steps install the aldehyde and carbonyl functionalities.

Reaction Conditions:

  • Solvents: Ethanol, DMF, or acetic acid

  • Catalysts: HCl, H2SO4\text{H}_2\text{SO}_4, or Lewis acids

  • Temperature: 60–100°C

  • Yield: 45–70% after purification .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste and energy consumption. Ball milling thiourea, acetylacetone, and paraformaldehyde achieves 60% yield in 2 hours .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Peaks at 1690 cm1^{-1} (C=O stretch), 1720 cm1^{-1} (aldehyde C=O), and 3200 cm1^{-1} (N-H stretch) .

  • 1^1H NMR: Signals at δ 9.80 ppm (aldehyde proton), δ 2.40 ppm (methyl groups), and δ 6.20 ppm (pyrimidine ring proton).

  • Mass Spectrometry: Base peak at m/z 152 ([M]+^+), with fragments at m/z 123 (loss of CHO) and m/z 95 (ring cleavage) .

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol; insoluble in water.

  • Stability: Degrades above 200°C; sensitive to light and moisture, requiring storage under inert gas .

Reactivity and Mechanistic Insights

Aldehyde-Driven Reactions

The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols. For instance:

  • Schiff Base Formation: Reacts with aniline to yield imine derivatives (R2C=N-Ar\text{R}_2\text{C}=\text{N-Ar}) .

  • Wittig Reactions: Generates α,β-unsaturated carbonyl compounds upon treatment with ylides .

Ring Functionalization

The pyrimidine ring participates in electrophilic substitution at position 5 due to the aldehyde’s directing effect. Halogenation with NBS\text{NBS} or SOCl2\text{SOCl}_2 introduces bromine or chlorine atoms .

Biological and Industrial Applications

Enzyme Inhibition

Structural analogs of this compound inhibit lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. Optimized derivatives show IC50_{50} values as low as 0.48 μM against LDHA, making them promising anticancer agents .

Table 2: Bioactivity Data

DerivativeTarget EnzymeIC50_{50}Application
5-Nitro derivativeLDHA0.48 μMOncology
2-Thio analogTopoisomerase8.1 μMAntimicrobials

Materials Science

The compound serves as a ligand in transition metal catalysts. Palladium complexes facilitate Suzuki-Miyaura couplings with 90% efficiency .

Future Directions

Research priorities include:

  • Developing asymmetric synthesis routes for chiral derivatives.

  • Exploring covalent inhibition strategies in drug design .

  • Optimizing catalytic applications in cross-coupling reactions .

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